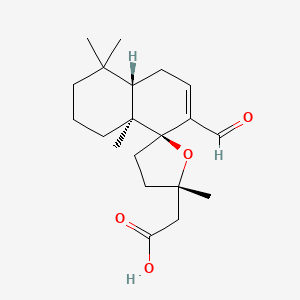

17-Oxogrindelic acid

説明

Structure

3D Structure

特性

CAS番号 |

151625-35-3 |

|---|---|

分子式 |

C20H30O4 |

分子量 |

334.4 g/mol |

IUPAC名 |

2-[(2'S,4aS,8S,8aS)-7-formyl-2',4,4,8a-tetramethylspiro[2,3,4a,5-tetrahydro-1H-naphthalene-8,5'-oxolane]-2'-yl]acetic acid |

InChI |

InChI=1S/C20H30O4/c1-17(2)8-5-9-19(4)15(17)7-6-14(13-21)20(19)11-10-18(3,24-20)12-16(22)23/h6,13,15H,5,7-12H2,1-4H3,(H,22,23)/t15-,18-,19-,20+/m0/s1 |

InChIキー |

ATEDUZJBBLDWGB-MVJPYGJCSA-N |

SMILES |

CC1(CCCC2(C1CC=C(C23CCC(O3)(C)CC(=O)O)C=O)C)C |

異性体SMILES |

C[C@]1(CC[C@@]2(O1)C(=CC[C@@H]3[C@@]2(CCCC3(C)C)C)C=O)CC(=O)O |

正規SMILES |

CC1(CCCC2(C1CC=C(C23CCC(O3)(C)CC(=O)O)C=O)C)C |

製品の起源 |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Geographic Distribution of 17-Oxogrindelic Acid

This compound has been definitively identified in the aerial parts of Chrysoma pauciflosculosa, a species also known by its synonym Solidago pauciflosculosa. researchgate.netunam.mx This plant, commonly known as woody goldenrod, is a perennial subshrub or shrub native to the southeastern United States, found in habitats such as sandhills and beach dunes from North Carolina to Mississippi. wildflower.orguwaterloo.caflvc.orgresearchgate.net Research has shown that along with this compound, this plant also produces other related diterpenes, including 17-oxygrindelic acid and 17-carboxygrindelic acid. researchgate.netunam.mx The presence of this suite of grindelane diterpenoids underscores the plant's role as a key natural source for these compounds.

Table 1: Grindelane Diterpenoids Identified in Chrysoma pauciflosculosa

| Compound Name | Plant Part | Reference |

| This compound | Aerial Parts | researchgate.netunam.mx |

| 17-Oxygrindelic acid | Aerial Parts | researchgate.netunam.mx |

| 17-Carboxygrindelic acid | Aerial Parts | researchgate.netunam.mx |

| 17-Hydroxy-7α,8α-epoxygrindelic acid | Aerial Parts | researchgate.net |

The genus Grindelia, commonly known as gumweed, is renowned for being a rich source of resinous exudates containing a high concentration of labdane (B1241275) diterpenoids. nih.gov Grindelia squarrosa (curlycup gumweed), a species widespread throughout the Great Plains, Rocky Mountains, and Great Basin areas of North America, is particularly noted for producing grindelic acid and its derivatives. nih.govnih.gov While grindelic acid is the dominant diterpene, other related compounds such as 6-oxogrindelic acid and 17-hydroxygrindelic acid have also been isolated and identified from this species. nih.gov

The production of grindelane diterpenoids is a characteristic feature of the Grindelia genus. Various other species have been investigated, revealing a diverse array of these compounds. For instance, studies on species like Grindelia nana, Grindelia ventanensis, and Grindelia tarapacana have led to the isolation of numerous grindelic acid derivatives, demonstrating the genus's chemical diversity. bohrium.commdpi.comscilit.com This consistent presence of a grindelane skeleton across the genus makes Grindelia species a primary target for the exploration and isolation of compounds like this compound and its structural analogues.

Table 2: Selected Grindelic Acid Derivatives in Various Grindelia Species

| Species | Compound(s) Identified | Reference |

| Grindelia squarrosa | Grindelic acid, 6-Oxogrindelic acid, 17-Hydroxygrindelic acid | nih.gov |

| Grindelia nana | 6-Oxogrindelic acid, 18-Hydroxy-6-oxogrindelic acid | scilit.com |

| Grindelia ventanensis | Grindelic acid, 17-Hydroxy cativic acid | mdpi.com |

| Grindelia tarapacana | 13-epi-Manoyloxide derivatives | bohrium.com |

| Grindelia camporum | Various grindelic acid related diterpenes | documentsdelivered.com |

The occurrence of grindelane diterpenoids extends beyond the Chrysoma and Grindelia genera to other members of the vast Asteraceae family. Phytochemical investigations have revealed the presence of these compounds in the genus Chrysothamnus. Specifically, grindelic acid-related diterpenes have been isolated from Chrysothamnus paniculatus, indicating a broader biosynthetic capability for these structures within the family. scilit.comdocumentsdelivered.com The Asteraceae family is one of the largest and most diverse families of flowering plants, and the shared occurrence of specific chemical classes like grindelane diterpenoids among its genera is a subject of chemotaxonomic interest.

Advanced Extraction Techniques for Diterpenoid Isolation

The isolation of this compound and related diterpenoids from plant matrices requires effective extraction methodologies. The choice of technique depends on factors such as the polarity of the target compound, the nature of the plant material, and the desired purity and yield of the final extract.

Conventional solvent-based extraction remains a widely used method for obtaining diterpenoids from plant sources. These methods leverage the differential solubility of the target compounds in various organic solvents.

Maceration and Reflux: Techniques like maceration involve soaking the plant material in a solvent (e.g., dichloromethane, ethanol (B145695), methanol) for an extended period, sometimes with agitation. mdpi.com Reflux extraction, a type of hot solvent extraction, has been successfully employed, for example, using 60% ethanol at elevated temperatures to extract grindelic acid from Grindelia squarrosa. frontiersin.org

Soxhlet Extraction: This continuous extraction method uses a smaller volume of solvent that is repeatedly cycled through the plant material, offering high extraction efficiency.

Liquid-Liquid Partitioning: Following initial extraction, the crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. For instance, an aqueous residue from an ethanol extract can be partitioned with a less polar solvent like ethyl acetate (B1210297) to concentrate the diterpenoids. frontiersin.org

The choice of solvent is critical. Dichloromethane has been used for diterpenoids from G. ventanensis, while ethanol and ethyl acetate have proven effective for G. squarrosa. mdpi.comfrontiersin.org

To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, modern techniques are increasingly being adopted for the isolation of natural products like diterpenoids.

Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves (ultrasound) to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts the matrix, enhancing solvent penetration and accelerating the extraction process. mdpi.com UAE is noted for its rapidity, efficiency, and reduced solvent and energy consumption, making it suitable for the extraction of thermolabile compounds. nih.govnih.govplos.org

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. eurekaselect.com Above its critical temperature and pressure, CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials and dissolve target compounds. nih.gov By modifying pressure, temperature, and adding co-solvents like ethanol, the selectivity of the extraction can be finely tuned. eurekaselect.comrsc.org SFE is considered a "green" technology as it avoids the use of large volumes of organic solvents.

Other Novel Techniques: Other modern approaches include Microwave-Assisted Extraction (MAE), which uses microwave energy to heat the solvent and plant material, and the use of novel solvents like Deep Eutectic Solvents (DESs), which are mixtures of compounds that form a eutectic with a melting point lower than the individual components. mdpi.commdpi.com

These advanced methods offer significant advantages in terms of efficiency, selectivity, and environmental impact for the recovery of valuable diterpenoids.

Chromatographic Separation Strategies for this compound Purification

The purification of this compound from crude plant extracts is a multi-step process that relies on various chromatographic techniques. The selection and optimization of these methods are critical to achieving the high degree of purity required for spectroscopic analysis and further research. The general approach involves an initial extraction, typically with a solvent such as dichloromethane, followed by a series of chromatographic separations to isolate the target compound from a complex mixture of other diterpenoids and secondary metabolites.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of this compound and its analogs. Semi-preparative reverse-phase HPLC is particularly effective in separating structurally similar diterpenoids.

In the isolation of a closely related compound, 13-methyl-17-oxo-labda-7,13-diene-15-oic acid, from Grindelia ventanensis, a reverse-phase C18 column was utilized. scilit.com The separation was achieved using an isocratic mobile phase, a constant mixture of two solvents, which ensures reproducible retention times and efficient purification. Specifically, a mixture of methanol (B129727) and water in a 90:10 ratio was employed. scilit.com The effluent from the column was monitored by a UV-VIS detector set at a wavelength of 254 nm, which is suitable for detecting compounds with chromophores. scilit.com This methodology highlights a robust approach that can be adapted for the purification of this compound.

Table 1: Illustrative HPLC Parameters for the Purification of 17-Oxo Diterpenoids

| Parameter | Specification |

| Chromatography Mode | Reverse-Phase HPLC |

| Column | C18, 5 µm particle size, 250 x 10 mm |

| Mobile Phase | Isocratic Methanol:Water (90:10) |

| Detection | UV-VIS at 254 nm |

| Injector | Manual with a 1 mL loading loop |

| Data derived from the purification of a related 17-oxo diterpenoid from Grindelia ventanensis. scilit.com |

Column Chromatography and Other Preparative Techniques

Prior to the final purification by HPLC, column chromatography is a fundamental preparative technique used for the initial fractionation of the crude extract. This step is essential for reducing the complexity of the mixture and enriching the fraction containing this compound.

The process typically begins with the extraction of the dried and powdered aerial parts of the plant with a suitable solvent like dichloromethane. This extract, rich in diterpenoids and other secondary metabolites, is then subjected to column chromatography. Silica gel is a commonly used stationary phase for the separation of these moderately polar compounds.

A gradient elution strategy is often employed, where the polarity of the mobile phase is gradually increased. This is achieved by starting with a nonpolar solvent, such as hexane, and progressively introducing a more polar solvent, like ethyl acetate. scilit.com This gradient allows for the sequential elution of compounds based on their polarity, with less polar compounds eluting first, followed by compounds of increasing polarity. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the desired 17-oxo diterpenoid. These enriched fractions are then subjected to further purification, typically by semi-preparative HPLC as described above.

Table 2: General Column Chromatography Parameters for Diterpenoid Fractionation

| Parameter | Specification |

| Stationary Phase | Silica Gel |

| Mobile Phase | Gradient of Hexane and Ethyl Acetate |

| Fraction Collection | Based on elution profile |

| Monitoring | Thin-Layer Chromatography (TLC) |

| These parameters represent a typical approach for the initial fractionation of Grindelia extracts. scilit.com |

Spectroscopic Characterization and Structural Elucidation of 17 Oxogrindelic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like 17-oxogrindelic acid. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The chemical shift (δ) of each proton signal in the spectrum reveals its electronic environment, while the multiplicity (splitting pattern) provides information about neighboring protons. For instance, the ¹H NMR spectrum of a related compound, (−)-13S,14R,15-trihydroxy-7-oxo-ent-labd-8(9)-ene, showed the absence of an olefinic proton signal that is typically present in similar structures, indicating a modification at that position. researchgate.net In the case of this compound, specific signals can be assigned to the methyl protons, methylene (B1212753) protons, and methine protons throughout the carbon skeleton.

Table 1: Representative ¹H NMR Data for Grindelic Acid Derivatives

| Proton | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| H-18 | 0.85 | s |

| H-19 | 0.87 | s |

| H-20 | 1.05 | s |

| H-16 | 1.22 | s |

| H-17 | 1.72 | s |

Note: Data is for a related grindelic acid derivative and serves as a representative example. researchgate.net The exact chemical shifts for this compound may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., methyl, methylene, methine, quaternary, carbonyl). For example, the presence of a ketocarbonyl signal around δC = 200.5 ppm in a related compound confirmed the existence of a ketone group. researchgate.net The spectrum of this compound would be expected to show characteristic signals for its 20 carbon atoms, including the carbonyl carbon of the carboxylic acid and the ketone at C-17.

Table 2: Representative ¹³C NMR Data for Grindelic Acid Derivatives

| Carbon | Chemical Shift (δ) ppm | DEPT |

|---|---|---|

| C-16 | 22.7 | CH₃ |

| C-17 | 11.3 | CH₃ |

| C-18 | 32.5 | CH₃ |

| C-19 | 21.3 | CH₃ |

| C-20 | 18.1 | CH₃ |

Note: Data is for a related grindelic acid derivative and serves as a representative example. researchgate.net The exact chemical shifts for this compound may vary.

To definitively assign the ¹H and ¹³C NMR signals and establish the connectivity between atoms, various two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecular structure.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups.

Heteronuclear Correlation Spectroscopy (HETCOR or HSQC): These experiments correlate the signals of directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the entire carbon skeleton and assigning quaternary carbons.

Advanced Techniques: Other specialized 2D NMR methods like COLOC (Correlation spectroscopy for long-range couplings) and INAPT (Insensitive Nuclei Assigned by Polarization Transfer) can provide further detailed connectivity information.

Through the combined application of these 1D and 2D NMR methods, a complete and unambiguous assignment of the structure of this compound can be achieved.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the deduction of its elemental composition. For instance, a related compound, isolated as a colorless oil, exhibited an [M+H]⁺ ion at m/z = 339.25300 in HR-ESI-MS, which confirmed a molecular formula of C₂₀H₃₄O₄. researchgate.net The fragmentation pattern observed in the mass spectrum offers additional structural clues, as the molecule breaks apart in a predictable manner, revealing the nature of its constituent parts.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and chromophores present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. masterorganicchemistry.com Specific functional groups absorb IR radiation at characteristic frequencies. For this compound, the IR spectrum would be expected to show a strong, broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹) and the ketone (around 1715 cm⁻¹). libretexts.orgutdallas.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. mt.com The presence of chromophores, or light-absorbing groups, determines the UV-Vis spectrum. While isolated carboxylic acids and ketones have weak absorptions in the UV region, the specific λmax can provide information about the electronic structure of the molecule. masterorganicchemistry.combioglobax.com

Advanced Structural Confirmation Methods, including X-ray Diffraction for Related Compounds

While spectroscopic methods provide a wealth of information leading to the elucidation of a molecule's structure, X-ray diffraction provides the ultimate confirmation of the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound itself may not be readily available in the literature, the crystal structures of related grindelic acid derivatives have been determined. researchgate.netescholarship.org These studies provide invaluable insight into the stereochemistry and conformational preferences of the grindelane skeleton, which can be extrapolated to this compound. For example, single-crystal X-ray diffraction has been used to solve the steric configurations of newly formed asymmetric carbons in derivatives of similar labdane (B1241275) diterpenoids. researchgate.net Furthermore, the joint application of solid-state NMR and X-ray analysis can characterize dynamic processes in related organic molecules. nih.gov

Biosynthesis and Metabolic Pathways of 17 Oxogrindelic Acid

Precursor Identification and Elucidation of Enzymatic Transformations

The biosynthesis of all plant diterpenoids, including 17-Oxogrindelic acid, originates from the C20 precursor (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). nih.gov The initial and committed step in the formation of the characteristic grindelane skeleton is catalyzed by a class II diterpene synthase (diTPS). escholarship.orgresearchgate.net

Research on Grindelia robusta has been pivotal in identifying the specific enzymes involved. A class II diTPS, named GrTPS2, has been identified and functionally characterized. escholarship.orgnih.gov This enzyme facilitates the protonation-dependent cyclization of the linear precursor GGPP into a bicyclic intermediate. escholarship.orgfrontiersin.org Specifically, GrTPS2 converts GGPP into labda-7,13E-dienyl diphosphate. nih.gov This reaction is the foundational step for the entire family of grindelane diterpenoids found in the resinous exudate of Grindelia species. nih.govbiocrick.com

Following the formation of this bicyclic labdadienyl diphosphate scaffold, subsequent modifications are required. These transformations are typically carried out by other classes of enzymes, primarily cytochrome P450 monooxygenases (CYPs) and 2-oxoglutarate-dependent dioxygenases (2-ODDs), which perform sequential oxygenation and other functionalizations on the diterpene skeleton. cjnmcpu.comresearchgate.net The transformation from the initial bicyclic intermediate to grindelic acid, and subsequently to this compound, involves a series of these oxidative steps. researchgate.net The final step to yield this compound from its precursor, grindelic acid, involves the oxidation of a functional group at the C-17 position.

| Enzyme Class | Precursor/Substrate | Product | Function | Reference |

| Class II Diterpene Synthase (GrTPS2) | Geranylgeranyl Diphosphate (GGPP) | Labda-7,13E-dienyl diphosphate | Catalyzes the first committed step in grindelane biosynthesis. | escholarship.org, nih.gov |

| Cytochrome P450 Monooxygenases (CYPs) | Labdane (B1241275) Intermediates | Oxygenated Grindelanes | Sequential oxidation and functionalization of the diterpene scaffold. | cjnmcpu.com, researchgate.net |

Genetic and Molecular Regulation of Diterpenoid Biosynthesis in Plants

The biosynthesis of diterpenoids is a tightly regulated process, controlled at the transcriptional level and influenced by developmental and environmental signals. cjnmcpu.com The expression of diTPS and CYP genes is often tissue-specific and can be induced by various stimuli. nih.gov

In Grindelia robusta, the gene encoding the key enzyme GrTPS2 shows tissue-specific transcript abundance, with high levels found in the leaves and unopened composite flowers where grindelic acid and its derivatives accumulate in resin. nih.govbiocrick.com This spatial expression pattern ensures that the production of these specialized metabolites occurs where they are most needed for functions such as defense.

The regulation of diterpenoid pathways involves complex networks of transcription factors. nih.gov While the specific transcription factors controlling the this compound pathway have not been fully elucidated, studies in other plants provide a model. Transcription factor families such as MYB, AP2/ERF, bHLH, and NAC are known to be involved in regulating terpenoid biosynthesis in response to stress. nih.gov For example, phytohormones like jasmonic acid (JA) and salicylic (B10762653) acid (SA) are known to induce the expression of genes involved in terpenoid synthesis in various plant species. mdpi.com It is hypothesized that similar regulatory networks govern the production of grindelanes in Grindelia.

| Regulatory Element | Target Gene/Pathway | Function | Reference |

| Tissue-Specific Promoters | GrTPS2 | Confines expression to specific tissues like flowers and leaves for resin production. | biocrick.com, nih.gov |

| Transcription Factors (e.g., MYB, AP2/ERF) | Diterpenoid Biosynthesis Genes | Mediate the plant's response to developmental and environmental cues. | nih.gov, nih.gov |

| Phytohormones (e.g., Jasmonic Acid) | Terpenoid Biosynthesis Enzymes | Induce defense-related metabolite production in response to stress. | mdpi.com |

Biotransformation Studies and Metabolic Profiling in Response to Environmental Stimuli

Metabolic profiling is a key tool for understanding how plants modify their chemical composition in response to the environment. nih.gov Studies have shown that the production of specific diterpenoids, including this compound, can be significantly altered by environmental stressors.

A study on Canna indica subjected to heavy metal stress from chromium (Cr) revealed that this compound was one of the terpenoids that increased significantly in content. nih.gov This suggests a role for this compound in the plant's antioxidant or detoxification response to alleviate oxidative damage caused by heavy metals. nih.gov Similarly, other studies have noted that various diterpenoids are induced in plants by stresses like UV irradiation and oxidative stress, supporting their role in abiotic stress adaptation. cjnmcpu.com

Biotransformation studies, where microorganisms are used to modify a chemical compound, have also been performed on related grindelane diterpenes. For instance, cultures of the fungus Aspergillus niger have been shown to catalyze the stereo- and regioselective hydroxylation of grindelic acid and its derivatives. biocrick.com Such studies demonstrate the potential for enzymatic systems to create novel derivatives from the basic grindelane structure. While direct biotransformation of this compound is not widely reported, these findings indicate the molecule's susceptibility to enzymatic modification.

Furthermore, this compound itself has demonstrated biological activity in environmental interactions. At concentrations of 12 to 48 ppm, it was found to reduce the germination and radicle growth of certain native sandhill grass species, indicating an allelopathic potential (the ability to affect the growth of other plants). researchgate.net

| Study Type | Organism / Condition | Finding | Implication | Reference |

| Metabolic Profiling | Canna indica under Chromium (Cr) stress | Significant increase in this compound content. | Potential role in abiotic stress tolerance and antioxidant defense. | nih.gov |

| Allelopathy Bioassay | Sandhill grass species (Schizachyrium scoparium, Leptochloa dubia) | This compound reduced germination and radicle growth. | Role in plant-plant competition and ecological interactions. | researchgate.net |

| Biotransformation | Aspergillus niger with Grindelic acid derivatives | Catalyzed specific hydroxylation of the grindelane skeleton. | Demonstrates the potential for creating new derivatives enzymatically. | biocrick.com |

Chemical Synthesis and Derivatization of 17 Oxogrindelic Acid Analogs

Total Synthesis Approaches to the Grindelane Core Structure

The total synthesis of grindelane diterpenes, such as grindelic acid, provides a route to access these molecules and their analogs without reliance on natural sources. These synthetic endeavors also offer confirmation of the absolute configuration of the natural products. Chemists have devised several distinct strategies to construct the characteristic bicyclic core of the grindelane structure.

One notable approach successfully led to the total synthesis of (+)-grindelic acid. capes.gov.brresearchgate.net This strategy commenced from the well-known Wieland-Miescher ketone, a common starting material in terpene synthesis. A key transformation in this synthetic sequence was a stereocontrolled oxonium ion-activated pinacol (B44631) ring expansion. capes.gov.br This type of rearrangement is a powerful tool for constructing complex carbocyclic frameworks by expanding one ring of a polycyclic system. The stereocontrol achieved in this step was crucial for establishing the correct relative and absolute stereochemistry of the final grindelic acid molecule. acs.org

Another successful total synthesis targeted the methyl ester of 6-oxo-grindelic acid. oup.comriss.kr This route began with a decalone derivative, a bicyclic ketone that serves as a robust scaffold for the grindelane core. oup.com The synthesis progressed through a key γ-hydroxyenone intermediate, which was then elaborated through a series of steps to furnish the final target molecule. oup.com These total synthesis campaigns not only demonstrate the ingenuity of synthetic planning but also provide access to enantiomerically pure grindelane structures, which is essential for detailed biological evaluation.

Semi-synthetic Modifications and Analog Generation from Natural Precursors

While total synthesis provides ultimate flexibility, the relative abundance of grindelane diterpenoids in plants of the Grindelia genus makes them attractive starting materials for chemical modification. researchgate.netresearchgate.net Grindelic acid, a major metabolite isolated from these plants, serves as a versatile precursor for generating a wide array of analogs. conicet.gov.ar This semi-synthetic approach allows for the rapid production of derivatives, particularly by targeting the reactive carboxylic acid group at the C-17 position.

Standard chemical transformations are routinely employed to modify the carboxyl group. For instance, treatment of grindelic acid with diazomethane (B1218177) yields the corresponding methyl ester. conicet.gov.ar Subsequent reduction of this ester group, for example with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), affords the primary alcohol analog. conicet.gov.ar

More sophisticated modifications have been introduced to create libraries of compounds for biological screening. The Ugi reaction, a multi-component reaction, has been utilized to generate complex diamide (B1670390) derivatives from grindelic acid in a single step. researchgate.netconicet.gov.ar This reaction combines the carboxylic acid (grindelic acid), an amine, an isocyanide, and a ketone (such as acetone) to rapidly build molecular complexity. conicet.gov.ar Furthermore, the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," has been used to append 1,2,3-triazole moieties to the grindelane framework. researchgate.netconicet.gov.ar These nitrogen-containing heterocyclic groups are known to participate in various biological interactions and can significantly alter the pharmacological profile of the parent molecule. conicet.gov.ar Such strategies have enabled the creation of dozens of new compounds, including epoxides, diamides, carbamates, and triazoles, all while preserving the original stereochemistry of the natural product core. conicet.gov.ar

Design and Synthesis Strategies for Structure-Activity Relationship (SAR) Investigations

The primary goal of synthesizing analogs of natural products like 17-Oxogrindelic acid is often to understand the relationship between a molecule's chemical structure and its biological activity (SAR). By systematically altering specific functional groups or regions of the molecule and observing the resulting changes in biological effect, researchers can identify the key structural features—the pharmacophore—responsible for its activity.

A comprehensive SAR study was performed on a large series of grindelic acid derivatives to evaluate their cytotoxic activity against a panel of human solid tumor cell lines. researchgate.netconicet.gov.ar The parent compound, grindelic acid, was found to be largely inactive. However, semi-synthetic modifications led to compounds with significant cytotoxic effects. A key finding was that derivatives containing nitrogen functional groups, such as amides and carbamates, were generally more active than simple oxygenated derivatives like esters. conicet.gov.ar The diamide derivatives produced via the Ugi reaction were particularly potent. conicet.gov.ar The most active compound identified was the N-benzyl-N-(1-(benzylamino)-2-methyl-1-oxopropan-2-yl) amide of grindelic acid, which displayed potent activity against all tested cell lines, with a GI₅₀ value (the concentration required to inhibit cell growth by 50%) as low as 0.95 µM. researchgate.net These results underscore the importance of the side chain derivatization at the carboxylic acid position for enhancing cytotoxic potential. conicet.gov.arjst.go.jp

The table below presents a selection of data from these SAR investigations, illustrating how different modifications to the grindelic acid core influence its antiproliferative activity against the HBL-100 human breast cancer cell line.

SAR studies on grindelanes have also been extended to other biological activities, such as insecticidal effects. In studies against the fall armyworm (Spodoptera frugiperda), different grindelane derivatives showed varying levels of antifeedant and insecticidal activity. conicet.gov.ar An interesting SAR observation was that a diester derivative exhibited five times greater insecticidal activity than a related monoester derivative, a result potentially linked to changes in the molecule's lipophilicity. conicet.gov.ar These studies demonstrate that by rationally designing and synthesizing analogs, the biological activity of the grindelane scaffold can be tuned and optimized for specific applications, from potential anticancer agents to botanical insecticides.

Biological and Ecological Functions of 17 Oxogrindelic Acid

Allelopathic Interactions in Plant-Plant Systems

Allelopathy is a biological phenomenon where one plant influences the growth, development, and survival of others through the release of chemical compounds into the environment. jeeng.netmdpi.comagriculturejournals.cz 17-Oxogrindelic acid, a diterpenoid found in plants of the Grindelia genus, has been identified as a significant allelochemical. lsu.edu This section explores the specific effects of this compound on plant-plant interactions.

Effects on Seed Germination Dynamics in Specific Species

Research has demonstrated that this compound can significantly inhibit the germination of seeds of various plant species. Its effects are concentration-dependent, with higher concentrations generally leading to greater inhibition. agriculturejournals.czresearchgate.net Studies have shown that this compound interferes with the physiological processes necessary for a seed to break dormancy and begin to grow.

A study investigating the allelopathic potential of major diterpenes from Grindelia species, including this compound, revealed its inhibitory effects on the germination of several Florida sandhill species. researchgate.net At concentrations ranging from 12 to 48 ppm, this compound was found to reduce the germination of Schizachyrium scoparium and Leptochloa dubia, which are native grasses of that ecosystem. researchgate.net However, the same study noted that it had no significant impact on the germination of Rudbeckia hirta and the common lettuce, Lactuca sativa. researchgate.net

The inhibitory action of this compound on seed germination is a key aspect of the allelopathic nature of Grindelia plants, potentially giving them a competitive advantage by suppressing the growth of neighboring plant species. jeeng.netpsu.edu

Table 1: Effect of this compound on Seed Germination

Impact on Radicle Growth Inhibition in Sensitive Plant Species

Beyond inhibiting germination, this compound also demonstrates a significant inhibitory effect on the radicle (embryonic root) growth of sensitive plant species. lsu.eduresearchgate.net This inhibition of early root development is a critical allelopathic mechanism, as it can severely hamper a seedling's ability to anchor itself and absorb necessary water and nutrients.

In the same study that observed germination effects, this compound at concentrations of 12 to 48 ppm was shown to reduce the radicle growth of Schizachyrium scoparium and Leptochloa dubia. researchgate.net Interestingly, while the germination of Lactuca sativa was unaffected, its radicle growth showed a slight stimulatory effect in the presence of this compound. researchgate.net This highlights the species-specific nature of the compound's allelopathic effects. Other related compounds from Grindelia species have also been shown to cause significant inhibition of radicle growth in seedlings of Amaranthus hypochondriacus. biocrick.com

The inhibition of radicle growth is a potent tool for Grindelia plants, as it can effectively suppress the establishment of competing seedlings in their immediate vicinity, thereby securing more resources for their own growth and proliferation.

Table 2: Impact of this compound on Radicle Growth

Evaluation of Synergistic or Antagonistic Effects with Co-occurring Phytochemicals

The allelopathic impact of a plant is often not due to a single compound but rather a complex mixture of phytochemicals that can interact in synergistic or antagonistic ways. agriculturejournals.cznuevo-group.com In the context of this compound, its effects can be modulated by the presence of other compounds produced by Grindelia or other plants in the ecosystem.

Further research is needed to fully elucidate the complex interactions between this compound and other co-occurring phytochemicals and to understand how these interactions shape plant community dynamics.

Role in Plant Stress Response Mechanisms

In addition to its role in mediating interactions between plants, this compound and related compounds in Grindelia may also be involved in the plant's own defense and stress response systems.

Antioxidant Activity and Mitigation of Oxidative Damage in Plants

Plants produce a variety of secondary metabolites that act as antioxidants to protect against oxidative damage caused by reactive oxygen species (ROS). ijbs.com ROS are generated during normal metabolic processes and in response to various environmental stresses. nih.gov While direct studies on the antioxidant activity of isolated this compound in planta are limited, extracts from Grindelia species, which contain this and other related compounds, have demonstrated antioxidant properties. nih.gov

Extracts of Grindelia robusta have shown notable antioxidant activity, which is attributed to their phenolic acid content. nih.gov This suggests that the chemical constituents of Grindelia, including its diterpenoid acids, may contribute to the plant's ability to scavenge free radicals and mitigate oxidative stress. ijbs.comnih.gov The production of such compounds is a crucial defense mechanism, enabling plants to cope with the damaging effects of environmental stressors. ijbs.com

Involvement in Heavy Metal Stress Response Pathways

Heavy metal contamination in soil is a significant abiotic stressor for plants, leading to oxidative damage and inhibition of growth. frontiersin.orgsci-hub.se Plants have evolved various mechanisms to tolerate heavy metal stress, often involving the production of specific secondary metabolites and the activation of antioxidant defense systems. nih.govnih.gov

While there is no direct evidence linking this compound to heavy metal stress response, the general response of plants to such stress involves the generation of ROS and the subsequent activation of defense pathways, including the production of antioxidant compounds. nih.govfrontiersin.org It is plausible that compounds like this compound, as part of the plant's chemical arsenal, could play a role in these complex defense networks. For instance, some plant hormones involved in stress response can modulate the production of secondary metabolites. pjoes.com Cadmium stress in perennial ryegrass (Lolium perenne) has been shown to induce the expression of genes related to antioxidant enzymes. nih.gov Further research is required to determine if the biosynthesis of this compound is modulated by heavy metal stress and if it has a direct role in the detoxification or tolerance mechanisms in Grindelia species.

Interactions with Plant Hormonal Signaling in Stress Adaptation

Plants, being sessile organisms, have developed intricate signaling networks to adapt to environmental stressors. researchgate.net Phytohormones are central to these networks, regulating growth, development, and responses to both biotic and abiotic challenges. plantarc.commdpi.com Hormones such as abscisic acid (ABA), jasmonic acid (JA), and salicylic (B10762653) acid (SA) are particularly crucial in mediating stress responses. frontiersin.orgwikipedia.org

Research into the ecological role of grindelane diterpenoids, including this compound, suggests their involvement in plant defense and adaptation. These compounds are major constituents of the resinous exudate found on the surfaces of Grindelia species, which likely plays a protective role. biocrick.comresearchgate.net

Studies on Grindelia pulchella have explored the link between grindelane diterpenoids and the plant hormone abscisic acid (ABA), a key regulator of the response to water deficit and other abiotic stresses. mdpi.com The application of jasmonic acid has been shown to influence the production of grindelic acid in Grindelia pulchella cell cultures, indicating a complex cross-talk between different hormonal pathways. researchgate.netembrapa.br This interaction suggests that the biosynthesis of grindelane diterpenoids could be part of a coordinated hormonal response to environmental challenges. The accumulation of these resinous compounds may be an adaptive strategy, modulated by the plant's stress signaling pathways to enhance survival under adverse conditions.

Antimicrobial Activity Investigations of Grindelane Diterpenoids

Grindelane diterpenoids, a class of compounds to which this compound belongs, have been the subject of numerous investigations for their antimicrobial properties. researchgate.net These compounds are key components of the resin produced by various Grindelia species. researchgate.net

Extracts from Grindelia species, rich in these diterpene resin acids, have demonstrated inhibitory effects against a range of bacteria. learningherbs.comcdnsciencepub.com For instance, ethanolic extracts and resin fractions from Grindelia have been shown to inhibit the growth of Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. europa.eu Similarly, extracts from Grindelia squarrosa flowers showed significant antibacterial activity against microbes such as Micrococcus luteus. cdnsciencepub.com However, in one specific study, purified grindelic acid itself did not show a direct antimicrobial effect, suggesting that the observed activity of the extracts may result from a synergistic effect of multiple compounds or that other components in the resin are responsible for the antimicrobial action. biocrick.comnih.govresearchgate.net

In the realm of antifungal activity, research has also pointed to the potential of grindelane diterpenoids. A study on compounds isolated from Grindelia chiloensis evaluated their effects against fungal pathogens. conicet.gov.arnih.gov One derivative, the methyl ester of 8,17-bisnor-8-oxagrindelic acid, showed significant mycelial growth inhibition against Botrytis cinerea, a common plant pathogen, with a reported IC50 of 13.5 μg/ml. researchgate.netnih.gov This highlights the potential of specific grindelane structures in combating fungal threats. The essential oil of Grindelia squarrosa, which contains different types of terpenes (monoterpenoids), has also shown activity against respiratory and dermal pathogens, supporting the traditional use of the plant. mdpi.com

The table below summarizes findings from antimicrobial studies on various grindelane diterpenoids and Grindelia extracts.

| Compound/Extract | Test Organism | Activity/Result | Reference |

| Grindelia Ethanolic Extract | Staphylococcus aureus, Bacillus subtilis | Growth inhibition observed. | europa.eu |

| Grindelia squarrosa Flower Extract | Micrococcus luteus, Aeromonas caviae, Paenibacillus alvei | Displayed high inhibition diameters (>19.3 mm). | cdnsciencepub.com |

| Grindelic Acid | Tested for direct antibacterial effect | No antimicrobial effect observed in this study. | nih.govresearchgate.net |

| Methyl ester of 8,17-bisnor-8-oxagrindelic acid | Botrytis cinerea (fungus) | IC50 of 13.5 μg/ml. | researchgate.netnih.gov |

| Grindelia camporum Methanolic Extract | Aspergillus fumigatus and other fungi | Showed significant growth inhibitory effect. | europa.eu |

| (-)-β-Pinene (from G. squarrosa essential oil) | Streptococcus pneumoniae | Strong antibacterial activity (MIC 39.1 μg/mL). | mdpi.com |

| (-)-Borneol (from G. squarrosa essential oil) | Staphylococcus aureus | Strong activity (MIC 78.1 μg/mL). | mdpi.com |

Chemotaxonomic and Phylogenetic Significance of Grindelane Diterpenoids

Distribution Patterns and Chemophenetic Relationships Across Asteraceae Genera

The distribution of grindelane diterpenoids is a key marker for chemophenetic relationships within the Asteraceae family, particularly within the Astereae tribe. The genus Grindelia is the most prominent source of these compounds, and its resinous exudates are rich in a variety of grindelanes. conicet.gov.arresearchgate.net This has led to grindelanes being considered characteristic chemical markers for this genus. conicet.gov.ar

Research has detailed the specific grindelane profiles in various Grindelia species. For instance, a study of 20 North American Grindelia species identified two distinct resin patterns: one where grindelic acid is the primary component and another dominated by 17-acetoxygrindelic acid. capes.gov.br This variation in resin acid composition is observed not only between different species but also between different populations of the same species, highlighting the utility of these compounds in differentiating taxa at a fine scale. capes.gov.br

While strongly associated with Grindelia, the occurrence of grindelane diterpenoids is not exclusively confined to this genus. The presence of related compounds in other genera of the Astereae tribe suggests deeper phylogenetic connections. For example, 17-Oxogrindelic acid has been isolated from Conyza pauciflosculosa, and the related compound 6-Oxogrindelic acid has been found in Chrysothamnus paniculatus. researchgate.netresearchgate.net The presence of these structurally similar metabolites across different genera points to a shared ancestral biosynthetic capability that has been maintained or modified along different evolutionary lineages within the Astereae tribe.

The table below summarizes the distribution of key grindelane diterpenoids across several Asteraceae genera.

| Genus | Compound(s) | Family | Reference |

| Grindelia | Grindelic acid, 17-Acetoxygrindelic acid, 6-Oxogrindelic acid | Asteraceae | capes.gov.br, conicet.gov.ar |

| Conyza | This compound | Asteraceae | researchgate.net |

| Chrysothamnus | 6-Oxogrindelic acid | Asteraceae | researchgate.net |

| Leonotis | Grindelane diterpenoid | Lamiaceae | thieme-connect.com |

Note: The presence of a grindelane diterpenoid in Leonotis leonitis (Lamiaceae) is an interesting outlier, suggesting a possible independent evolution or a more ancient origin of the biosynthetic pathway. thieme-connect.com

Evolutionary Implications of Secondary Metabolite Production

The production of grindelane diterpenoids like this compound in Asteraceae is not a random occurrence but rather an evolutionary adaptation driven by ecological pressures. These secondary metabolites are a clear example of a plant's chemical defense system. The resinous material in which these compounds are found covers the plant's surfaces, particularly the flower heads, creating a physical and chemical barrier against herbivores and pathogens. nih.gov

Numerous studies have demonstrated the potent biological activities of grindelanes, which supports their role in defense. For example, various grindelanes isolated from Grindelia chiloensis have shown significant antifeedant and insecticidal activity against the fall armyworm, Spodoptera frugiperda, a major agricultural pest. ufscar.brresearchgate.net These compounds can deter feeding, disrupt the insect life cycle by causing malformations, and in some cases, lead to mortality. ufscar.brresearchgate.net The production of such defensive compounds provides a significant selective advantage, allowing the plant to reduce herbivore damage and increase its reproductive success.

The evolution of this chemical diversity is rooted in the evolution of specific biosynthetic pathways. The first committed step in the biosynthesis of grindelic acid and related metabolites in Grindelia robusta is catalyzed by the enzyme labda-7,13E-dienyl diphosphate (B83284) synthase (GrTPS2). nih.gov The evolution of this specific diterpene synthase was a foundational event that enabled the production of the core grindelane skeleton. nih.gov Subsequent modifications of this skeleton by other enzymes (e.g., oxidations, acetylations) lead to the vast array of grindelane structures observed in nature, such as this compound. This structural diversification is likely an evolutionary strategy to counter a wide range of pests and pathogens, as different structures can have varying levels of activity against different organisms.

Therefore, the presence and diversification of grindelane diterpenoids in Asteraceae represent a dynamic evolutionary interplay between the plant and its environment. The compounds serve as a vital defense mechanism, and their structural variety reflects an ongoing evolutionary "arms race" against herbivores and pathogens, contributing to the ecological success of the genera that produce them. frontiersin.org

Degradation Pathways and Stability Profiles of 17 Oxogrindelic Acid

Oxidation and Decomposition Mechanisms of the Compound

The primary degradation pathway identified for 17-Oxogrindelic acid is decomposition in the presence of air. researchgate.netresearchgate.net This suggests an oxidative mechanism is at play, where atmospheric oxygen attacks the molecule. Scientific studies have confirmed that this aerial decomposition results in the formation of three distinct degradation products. researchgate.netresearchgate.net However, the precise chemical structures of these three products have not been detailed in the available scientific literature.

The broader class of labdane (B1241275) diterpenes, to which this compound belongs, is known to be susceptible to oxidative degradation, particularly at the side chain of the molecule. hebmu.edu.cnnih.govmdpi.com This type of degradation can be initiated by various factors and can lead to a variety of smaller, more oxidized compounds. For instance, the ozonation of similar complex organic molecules is known to produce smaller organic acids like oxalic acid, malonate, and glutarate as intermediate by-products before complete mineralization to carbon dioxide. nih.gov

Thermal stress also represents a significant decomposition pathway. High-temperature processes like pyrolysis have been shown to break down grindelic acid derivatives, leading to deoxygenation and the formation of aromatic compounds and various hydrocarbons. researchgate.net This indicates that the core carbon skeleton of the molecule can be substantially altered under sufficient thermal energy.

Factors Influencing Compound Stability in Isolation, Storage, and Environmental Contexts

The stability of this compound is influenced by several key physicochemical and environmental factors. The most prominently cited factor is the presence of oxygen, which leads to oxidative decomposition. researchgate.netresearchgate.net This has direct implications for the isolation and long-term storage of the compound, necessitating an inert atmosphere to maintain its integrity.

General studies on related phytochemicals and labdane diterpenes provide a framework for other influencing factors, which are summarized in the table below.

| Factor | Influence on Stability | Source |

| Temperature | Increased temperatures generally accelerate degradation. Some labdane diterpenes show decomposition at temperatures as low as 40°C. Thermal degradation can follow first-order kinetics, with the rate constant increasing with temperature. | nih.gov |

| Light (UV Radiation) | Exposure to light, particularly UV radiation, can induce photodegradation. For related compounds, this can lead to the breakdown of key structural components and the formation of new aromatic compounds. | copernicus.org |

| pH | The pH of the medium can significantly affect stability. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions. For many organic compounds, stability is often greatest in a neutral to slightly acidic pH range. | researchgate.netresearchgate.net |

| Solvents | The choice of solvent is critical during isolation and storage. Polar solvents like methanol (B129727) and water have been noted to cause degradation in some labdane-type diterpenoids. For storage, non-polar, aprotic solvents or storage in a dry, solid state are often preferred. | frontiersin.org |

| Presence of Oxidants | Strong oxidizing agents can readily degrade the molecule through oxidative cleavage of its chemical bonds. | hebmu.edu.cnresearchgate.net |

In environmental contexts, these factors combine to determine the persistence of this compound. The presence of water, light, and microorganisms in soil and aquatic environments would likely contribute to its breakdown through a combination of hydrolytic, photolytic, and biodegradative processes.

Future Research Directions and Translational Perspectives in Diterpenoid Science

Application of Advanced Omics Technologies (e.g., Metabolomics, Transcriptomics)

The biosynthesis of complex diterpenoids in plants is a multifaceted process involving numerous genes and metabolic pathways. Advanced "omics" technologies are becoming indispensable tools for unraveling this complexity at a systems level. frontiersin.org Integrated multi-omics approaches, combining genomics, transcriptomics, and metabolomics, are crucial for identifying the full suite of enzymes and regulatory networks involved in the biosynthesis of specific compounds like 17-Oxogrindelic acid. jipb.netnih.govmdpi.com

Metabolomics, particularly untargeted mass spectrometry-based methods, can profile the entire spectrum of secondary metabolites within a plant, which has led to the identification of this compound in various plant species under specific conditions, such as Canna indica under chromium stress. nih.gov This approach not only identifies known and novel compounds but also provides insights into how their production is regulated by environmental or developmental cues. oup.com

Transcriptomics, the study of the complete set of RNA transcripts, complements metabolomics by linking the production of specific diterpenoids to the expression of particular genes. By analyzing transcriptomes from diterpenoid-accumulating tissues, researchers can identify candidate genes encoding key biosynthetic enzymes like diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (P450s). researchgate.net For instance, integrated analysis of transcriptomic and metabolomic data in medicinal plants has successfully identified genes involved in the biosynthesis of diterpenoid alkaloids. jipb.netmdpi.com Applying these techniques to plants known to produce this compound, such as Chrysoma pauciflosculosa, could elucidate its complete biosynthetic pathway. knapsackfamily.comresearchgate.net This knowledge is the foundational step for the eventual biotechnological production of this and other related grindelanes.

Sustainable Production Methodologies (e.g., Metabolic Engineering, Biotechnological Approaches)

The natural abundance of many valuable diterpenoids, including grindelane derivatives, is often too low for commercial exploitation, making their extraction from plant sources unsustainable and economically unviable. researchgate.net Biotechnological production using engineered microorganisms offers a promising and sustainable alternative. beilstein-journals.orgnih.gov Metabolic engineering of robust microbial hosts, such as Escherichia coli and the yeast Saccharomyces cerevisiae, has become a key strategy for producing high-value terpenes. beilstein-journals.orgrsc.org

The process involves the heterologous expression of the identified biosynthetic genes (from omics studies) in a microbial chassis. beilstein-journals.org The core strategy includes engineering the host's central metabolism to increase the supply of the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP). rsc.org Subsequent steps involve introducing and optimizing the specific diterpene synthases and tailoring enzymes (like P450s) that convert GGPP into the final target molecule. nih.gov Strategies to enhance yield include optimizing enzyme expression, balancing metabolic flux to reduce by-products, and improving cofactor availability. researchgate.netfrontiersin.orgmdpi.com

While the complete pathway for this compound is not yet fully known, successful high-titer production of other complex diterpenoids, such as the antimalarial drug precursor artemisinin (B1665778) and the anticancer drug Taxol, serves as a blueprint for future work on grindelanes. beilstein-journals.orgnih.gov Establishing a microbial cell factory for grindelic acid, the parent compound of many derivatives, would provide a sustainable and scalable platform for producing not only this compound but also a wide range of other analogs through combinatorial biosynthesis. researchgate.netrsc.org

Mechanistic Elucidation of Biological Activities at the Molecular Level

While various biological activities have been reported for grindelane diterpenoids, a deep understanding of their mechanisms of action at the molecular level is often lacking. Future research must focus on identifying the specific cellular targets and pathways through which these compounds exert their effects. For example, grindelic acid and extracts from Grindelia squarrosa have been shown to possess anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. nih.gov A key finding was the ability of the extract to significantly decrease the concentration of the p65 subunit of NF-κB, a critical transcription factor in inflammatory responses. nih.gov This points to the NF-κB signaling pathway as a potential molecular target for grindelanes, a hypothesis that warrants further investigation for specific compounds like this compound.

Similarly, the insecticidal and antifeedant activities observed for some grindelanes against pests like Spodoptera frugiperda have been linked to damage to the digestive tract and potential neurotoxicity through acetylcholinesterase inhibition. conicet.gov.arresearchgate.net Studies on the phytotoxic effects of this compound have shown it can reduce the germination and radicle growth of certain plant species, though its molecular mechanism remains unknown. researchgate.netresearchgate.netresearchgate.net Pinpointing the precise molecular interactions—be it with enzymes, receptors, or other proteins—is essential for understanding their selectivity and for rationally designing improved analogs.

Discovery of Novel Grindelane Analogs with Defined Biological Profiles

The grindelane scaffold is a versatile chemical framework that can be synthetically modified to generate novel analogs with enhanced or new biological activities. researchgate.net Research has already demonstrated that chemical derivatization of the parent grindelic acid can lead to compounds with potent and specific activities. For example, studies have yielded derivatives with significant antifungal activity against plant pathogens like Botrytis cinerea and others with depigmenting effects. nih.gov

The synthesis of focused libraries of grindelane derivatives, followed by systematic screening, is a powerful strategy for drug discovery. This approach has been used to generate grindelane derivatives with enhanced cytotoxic activity against human tumor cell lines, with some synthetic compounds proving more effective than the natural parent acid. researchgate.net The discovery of novel, naturally occurring grindelanes from various Grindelia species also continues to expand the pool of available structures for further development. researchgate.net Future efforts should focus on structure-activity relationship (SAR) studies, where systematic modifications to the grindelane core are correlated with changes in biological activity. This will guide the rational design of new analogs with precisely defined biological profiles, tailored for specific applications, whether as pharmaceuticals, agrochemicals, or other specialty chemicals. conicet.gov.ar

Q & A

What experimental methodologies are recommended for assessing the allelopathic effects of 17-Oxogrindelic acid on plant germination and growth?

To evaluate allelopathic activity, standardized bioassays in controlled environments are critical. Researchers should use plastic Petri dishes with filter paper, 25 seeds per dish, and 5 mL of test solution at concentrations ranging from saturated (X) to 0.125X. Include replicates (e.g., 6 replicates for Schizachyrium scoparium, 4 for other species) and concurrent distilled water controls at double replication levels to ensure statistical robustness . Monitor germination rates and radicle growth under ambient conditions (23°C) over a defined period. Data analysis should employ ANOVA to compare treatment effects across species and concentrations, as inconsistent inhibitory activity (e.g., reduced germination in S. scoparium but no effect on lettuce) requires rigorous statistical validation .

How does the structural characterization of this compound inform its bioactivity and stability in experimental settings?

This compound (C₂₀H₃₀O₄) is characterized by a carboxylic acid and aldehyde moiety (IR bands at 1701 cm⁻¹ for C=O), confirmed via NMR spectroscopy (¹H and ¹³C data in Tables 1–2) . Its primary alcohol group oxidizes to an aldehyde, enhancing alkylation capacity, which correlates with higher inhibitory activity compared to alcohol analogs like 17-oxygrindelic acid . However, the compound decomposes in air, producing degradation products that may confound bioassay results. Researchers must use freshly prepared solutions and validate purity via spectroscopic methods (e.g., EIMS, ¹H NMR in CDCl₃) to minimize experimental variability .

Why does this compound exhibit species-specific inhibition of germination and root growth?

The compound shows divergent effects: at 48 ppm, it reduces S. scoparium and Leptochloa dubia root growth by 35–40% but stimulates Rudbeckia hirta and lettuce . This species-specificity may arise from differences in receptor binding, metabolic pathways, or cell wall composition. For example, native grasses may lack detoxification mechanisms present in lettuce, which shows lower sensitivity to diterpenes . To investigate, pair bioassays with transcriptomic or metabolomic profiling of treated seedlings to identify resistance genes or detoxification enzymes.

How should researchers address contradictory bioactivity data for this compound across studies?

Contradictions (e.g., variable germination inhibition rates) often stem from differences in experimental design, such as solvent choice (aqueous vs. organic), seed viability, or compound stability. For instance, aqueous solutions of this compound show higher activity due to improved solubility, whereas incomplete dissolution in organic solvents may underestimate effects . Standardize protocols by pre-testing solubility, controlling for seed dormancy, and documenting environmental conditions. Meta-analyses of prior data (e.g., ANOVA results from 100 tests) can identify trends obscured by outliers .

What advanced techniques are suitable for studying the mode of action of this compound in plant systems?

- Metabolic Profiling : Track phytochemical changes in treated plants using LC-MS or GC-MS to identify disrupted pathways (e.g., auxin synthesis).

- Enzyme Assays : Test inhibition of key enzymes (e.g., amylases during germination) using purified this compound.

- Microscopy : Evaluate cellular damage (e.g., root tip apoptosis) via fluorescence staining or TEM .

- Synergistic Studies : Combine this compound with other diterpenes (e.g., sesquiterpenes from Solidago pauciflosculosa) to assess additive or antagonistic effects, though prior work shows limited synergy .

How can researchers optimize the synthesis or extraction of this compound for reproducible bioassays?

Extraction from S. pauciflosculosa aerial parts yields this compound alongside analogs like 17-carboxygrindelic acid. Purification via column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) is recommended. Oxidation of 17-oxygrindelic acid with MnO₂ in CH₂Cl₂ provides a synthetic route, but purity must be verified via NMR (e.g., ¹H singlet at δ 9.37 for the aldehyde proton) . Store the compound at -20°C under inert gas to prevent decomposition .

What statistical approaches are critical for analyzing concentration-dependent effects of this compound?

- Dose-Response Curves : Fit germination or growth data to sigmoidal models (e.g., log-logistic) to estimate EC₅₀ values.

- ANOVA with Post Hoc Tests : Compare means across concentrations and species, adjusting for multiple comparisons (e.g., Tukey’s HSD).

- Principal Component Analysis (PCA) : Identify clusters of species or treatments based on multivariate responses .

Why does this compound fail to inhibit non-target species like lettuce in bioassays?

Lettuce (Lactuca sativa) exhibits low sensitivity due to evolutionary adaptation to allelochemicals, possibly via efflux transporters or enzymatic detoxification. Comparative genomics between lettuce and sensitive species (e.g., S. scoparium) could reveal resistance mechanisms. Additionally, lettuce may metabolize the compound into inactive derivatives, necessitating HPLC-MS analysis of treated tissues to track biotransformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。